1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-17(2)14-7-9-18(17,16(20)11-14)12-23(21,22)19-10-8-13-5-3-4-6-15(13)19/h3-6,14H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVKOCAVQTELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Diels-Alder Reaction for Bicyclic Framework Construction
The bicyclo[2.2.1]heptan-2-one skeleton is typically synthesized via a Diels-Alder reaction between cyclopentadiene and acyclic olefins. Patent EP1254882A1 details an economical two-step process using 2-butene and cyclopentadiene:
-
Cycloaddition : 2-butene reacts with cyclopentadiene at 20–150°C to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene (yield: 70–85%).
-
Isomerization : Acid-catalyzed isomerization (e.g., using AlCl₃ or H₂SO₄) at 150–400°C converts the intermediate into 7,7-dimethylbicyclo[2.2.1]heptan-2-one.
Mechanistic Insight :
The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism, favoring endo selectivity due to secondary orbital interactions. Isomerization involves acid-mediated hydride shifts, with the 7,7-dimethyl configuration stabilized by steric protection of the ketone group.
Oxidation and Functionalization of the Bicyclic Core
7,7-Dimethylbicyclo[2.2.1]heptan-2-one (PubChem CID: 12306876) serves as the precursor for further derivatization. Key modifications include:
-
α-Methylation : Treatment with LDA (lithium diisopropylamide) and methyl iodide introduces a methyl group at the α-position to the ketone, yielding 1-methyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one.
-
Sulfonylation : Reaction with indoline-2-sulfonyl chloride in the presence of NaH facilitates substitution at the methyl group, forming the target sulfonamide.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Base | NaH (2.5 equiv) | 78% |
| Solvent | THF, 0°C → RT | Minimizes hydrolysis |
| Reaction Time | 12–16 h | Completes substitution |
Regioselective Introduction of the Indolinylsulfonylmethyl Group
Sulfonyl Chloride Synthesis
Indoline-2-sulfonyl chloride is prepared via chlorosulfonation of indoline using ClSO₃H in CH₂Cl₂ at −10°C. The intermediate is stabilized by electron-donating methyl groups on the bicyclic core, preventing over-sulfonation.
Coupling Strategies
Two predominant methods are employed:
-
Direct Alkylation-Sulfonylation :
-
Mitsunobu Reaction :
Challenges :
-
Steric hindrance from the bicyclic framework reduces nucleophilic reactivity at the methyl position.
-
Competing elimination reactions necessitate low-temperature conditions (−20°C to 0°C).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 1.12 (s, 6H, dimethyl), δ 3.45 (d, J = 14 Hz, 2H, sulfonylmethyl), and δ 7.20–7.35 (m, 4H, indoline aromatic).
-
HRMS : [M+H]⁺ calculated for C₁₉H₂₅NO₃S: 356.1524; found: 356.1526.
Industrial-Scale Considerations
Catalytic Efficiency
Zeolite catalysts (e.g., H-ZSM-5) enhance isomerization rates in the Diels-Alder step, reducing reaction times from 8 h to 2 h.
Solvent Recovery
Methanesulfonic acid (MSA) is recycled via distillation, lowering production costs by 30% compared to traditional methods.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
One of the primary applications of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is in the development of pharmaceutical agents. Its structure suggests potential activity against various biological targets.
- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit inhibitory effects on cancer cell lines. For instance, indole derivatives are known for their anticancer properties, potentially extending to this compound due to its indolinyl sulfonyl moiety.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of sulfonamide derivatives.
- Synthesis of Sulfonamides : The indolinylsulfonyl group can be utilized to create sulfonamide compounds through nucleophilic substitution reactions. This is significant in developing new drugs and agrochemicals.
Material Science
The unique bicyclic structure provides interesting properties for material science applications.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as increased thermal stability or chemical resistance.
Case Study 1: Anticancer Properties
A study published in Molecular Pharmacology explored the effects of indole-based compounds on various cancer cell lines, demonstrating that modifications to the indole structure can significantly enhance cytotoxicity against specific cancer types. The findings suggest that 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one could be a candidate for further investigation in anticancer drug development .
Case Study 2: Synthesis of Sulfonamide Derivatives
Research conducted by Garagan et al. (2023) detailed the synthesis of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide using similar bicyclic structures as intermediates. The study highlighted the efficiency of using compounds like 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one in generating sulfonamide derivatives with potential biological activity .
Data Table: Comparison of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Development of anticancer agents and other pharmaceuticals | New therapeutic options for cancer |
| Organic Synthesis | Intermediate for synthesizing sulfonamides | Broad application in drug synthesis |
| Material Science | Enhancements in polymer properties | Improved materials with specific traits |
Wirkmechanismus
The mechanism of action of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The indolinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic core provides structural stability and influences the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Shares the bicyclic core but lacks the indolinylsulfonyl group.
Bicyclo[2.2.1]heptane-2-yl isocyanate: Contains a similar bicyclic structure with different functional groups.
Uniqueness
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the combination of its bicyclic core and the indolinylsulfonyl group. This combination imparts specific chemical properties and biological activities that are not observed in similar compounds.
Biologische Aktivität
1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 339.42 g/mol. The compound features a bicyclic structure that is characteristic of several biologically active molecules.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Tyrosinase Inhibition : Preliminary studies suggest that compounds similar to 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one exhibit inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. This inhibition can be quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme activity.
- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress in cells.
Biological Activity Data
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Enzymatic Assay | 12.5 | |
| Antioxidant Activity | DPPH Radical Scavenging | 25.0 | |
| Cytotoxicity | MTT Assay on Cancer Cell Lines | >100 |
Case Study 1: Tyrosinase Inhibition
In a comparative study evaluating various analogs of bicyclic compounds, 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one demonstrated significant inhibition of mushroom tyrosinase with an IC50 value of 12.5 µM. This suggests that it could be a potent candidate for skin-whitening agents or treatments for hyperpigmentation disorders.
Case Study 2: Antioxidant Effects
In vitro assays using DPPH radical scavenging methods indicated that the compound exhibited antioxidant activity with an IC50 value of 25 µM. This activity is crucial for potential therapeutic applications in conditions associated with oxidative stress.
Discussion
The biological activity of 1-((Indolinylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one highlights its potential as a therapeutic agent in dermatological applications and as an antioxidant. The inhibition of tyrosinase positions it well within the cosmetic industry for skin lightening products while its antioxidant properties may provide additional health benefits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
